

IR spectrum of Ethyl 2-fluoro-5-methylbenzoate

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Compound of Interest

Compound Name: *Ethyl 2-fluoro-5-methylbenzoate*

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An In-depth Technical Guide to the Infrared Spectrum of **Ethyl 2-fluoro-5-methylbenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of organic compounds. This guide provides a comprehensive examination of the Fourier Transform Infrared (FTIR) spectrum of **Ethyl 2-fluoro-5-methylbenzoate** ($C_{10}H_{11}FO_2$), a substituted aromatic ester with applications in the synthesis of pharmaceuticals and agrochemicals.^[1] We will detail a robust experimental protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR), followed by an in-depth analysis of the principal vibrational modes. This document is designed to serve as a practical reference for scientists engaged in compound characterization and molecular spectroscopy.

Introduction: The Role of Vibrational Spectroscopy

In the landscape of analytical chemistry, IR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying functional groups within a molecule. By measuring the interaction of infrared radiation with a sample, we can probe the discrete vibrational energy states of its covalent bonds. Each functional group (e.g., C=O, C-H, C-F) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." For a molecule like **Ethyl 2-fluoro-5-methylbenzoate**, this fingerprint allows for unambiguous confirmation of its structure, revealing the presence of its ester, aromatic, and halogenated moieties.

This guide moves beyond a simple recitation of peak positions to explain the causality behind the observed spectrum, grounding the interpretation in the principles of molecular vibrations and the electronic effects conferred by the molecule's substituents.

Molecular Structure and Predicted Vibrational Modes

The structure of **Ethyl 2-fluoro-5-methylbenzoate**, with its distinct functional groups, gives rise to a rich and informative infrared spectrum. Understanding these individual components is the first step in a logical spectral interpretation.

Chemical Structure:

Caption: Molecular Structure of **Ethyl 2-fluoro-5-methylbenzoate**.

The primary functional groups and their expected vibrational characteristics are:

- Aromatic Ring (1,2,4-Trisubstituted): This system will exhibit characteristic C-H and C=C stretching vibrations. The substitution pattern is also revealed by out-of-plane bending modes in the fingerprint region.[2][3]
- Ester Group (-COOEt): This is the most prominent feature, with a very strong carbonyl (C=O) stretch and two distinct C-O stretches. The conjugation with the aromatic ring will shift the C=O absorption to a lower wavenumber compared to aliphatic esters.[4][5][6]
- Alkyl Groups (-CH₃, -CH₂-): The ethyl and methyl groups will show characteristic symmetric and asymmetric C-H stretching and bending vibrations.[7][8][9]
- Carbon-Fluorine Bond (C-F): The C-F stretch gives rise to a strong absorption in the fingerprint region, though its exact position can be influenced by coupling with other vibrations.

Experimental Protocol: Acquiring a High-Fidelity FTIR-ATR Spectrum

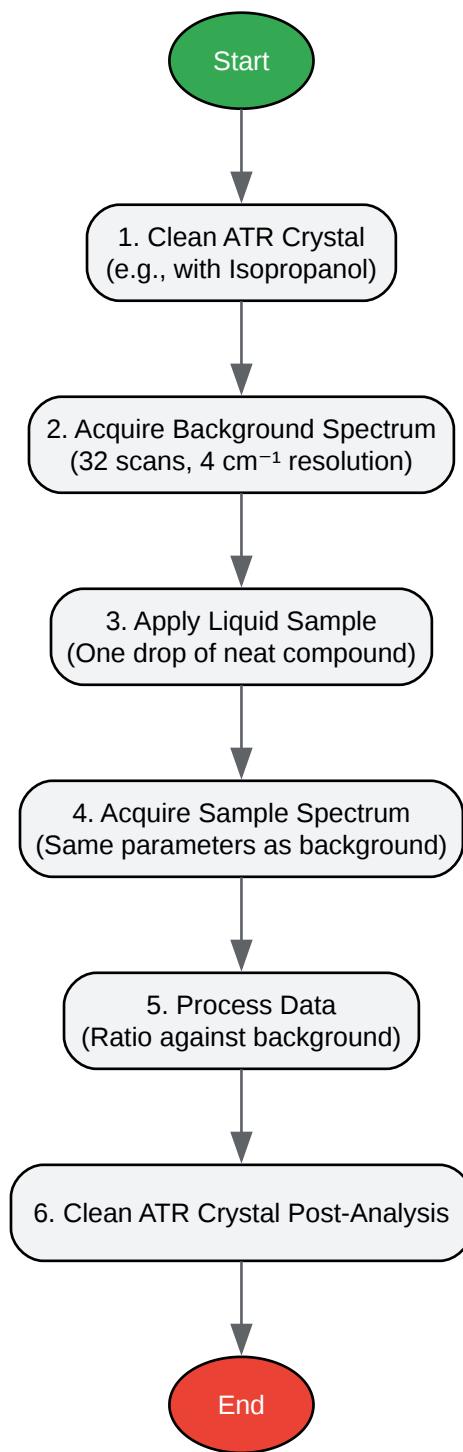
For a liquid sample such as **Ethyl 2-fluoro-5-methylbenzoate**, Attenuated Total Reflectance (ATR) is the most efficient and widely used sampling technique in FTIR spectroscopy, requiring minimal sample preparation.[10][11]

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer.
- A single-reflection ATR accessory, commonly with a zinc selenide (ZnSe) or diamond crystal. Diamond is preferred for its superior durability.[10]

Methodology:

- System Preparation: Ensure the spectrometer is purged and stable. Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.[12][13]
- Background Acquisition: Record a background spectrum (e.g., 32 scans at 4 cm^{-1} resolution). This critical step measures the ambient atmosphere (H_2O , CO_2) and the instrument's optical bench, allowing for its digital removal from the final sample spectrum.[12]
- Sample Application: Place a single drop of neat **Ethyl 2-fluoro-5-methylbenzoate** directly onto the center of the ATR crystal. The sample volume should be sufficient to completely cover the crystal surface.[10][14]
- Sample Spectrum Acquisition: Using the same parameters as the background scan (e.g., 32 scans, 4 cm^{-1} resolution), acquire the sample spectrum. The instrument software will automatically ratio the sample interferogram against the background interferogram to produce the final infrared spectrum.
- Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and wipe.



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Caption: Standard Operating Procedure for FTIR-ATR Analysis of a Liquid Sample.

Spectral Interpretation and Detailed Analysis

The resulting IR spectrum is a plot of infrared intensity (typically as % Transmittance) versus wavenumber (in cm^{-1}). The analysis involves assigning the observed absorption bands to specific molecular vibrations.

Summary of Characteristic Absorption Bands:

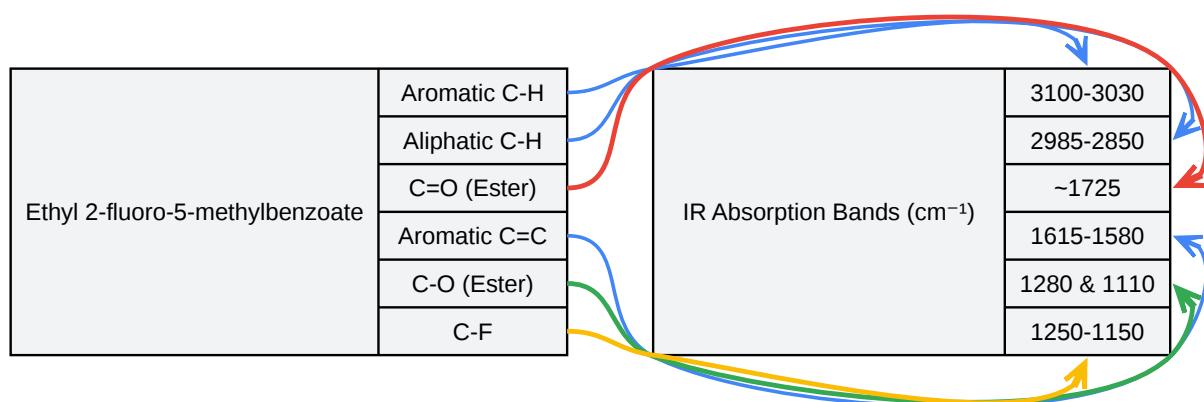
Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group Assignment
3100–3030	Weak-Medium	C-H Stretch	Aromatic C-H
2985–2850	Medium	C-H Stretch	Aliphatic (Ethyl & Methyl C-H)
~1725	Strong, Sharp	C=O Stretch	Conjugated Ester Carbonyl
1615 & 1580	Medium-Weak	C=C Stretch	Aromatic Ring
~1470	Medium	C-H Bend (Scissoring)	-CH ₂ -
~1450 & ~1380	Medium	C-H Bend (Asymmetric & Symmetric)	-CH ₃
~1280	Strong	C-C-O Asymmetric Stretch	Ester
~1110	Strong	O-C-C Symmetric Stretch	Ester
1250-1150	Strong	C-F Stretch	Aryl-Fluoride
900-800	Medium-Strong	C-H Out-of-Plane Bend	1,2,4-Trisubstituted Aromatic

Detailed Band-by-Band Analysis:

- C-H Stretching Region (3100 cm^{-1} - 2850 cm^{-1}):

- The weak absorptions observed just above 3000 cm^{-1} are characteristic of C-H bonds where the carbon is sp^2 hybridized, confirming the presence of the aromatic ring.[2][15]
- The more intense, sharp peaks appearing below 3000 cm^{-1} arise from the sp^3 hybridized C-H bonds of the ethyl and methyl groups. Typically, four distinct peaks can be resolved, corresponding to the asymmetric and symmetric stretching modes of the CH_3 and CH_2 groups.[16][17]
- Carbonyl (C=O) Stretching Region ($\sim 1725\text{ cm}^{-1}$):
 - This is typically the most intense and easily identifiable band in the spectrum. For a saturated aliphatic ester, this peak appears around $1750\text{-}1735\text{ cm}^{-1}$.[6] In **Ethyl 2-fluoro-5-methylbenzoate**, the carbonyl group is conjugated with the π -system of the benzene ring. This resonance effect delocalizes the electron density of the C=O bond, slightly weakening it and lowering its vibrational frequency to the $1730\text{-}1715\text{ cm}^{-1}$ range.[4][5][6] This shift is a key piece of evidence for the aromatic ester structure.
- Aromatic Ring and C-H Bending Region (1615 cm^{-1} - 1380 cm^{-1}):
 - A pair of medium-intensity bands around 1615 cm^{-1} and 1580 cm^{-1} are due to C=C stretching vibrations within the benzene ring.[2][3]
 - Aliphatic C-H bending (deformation) modes are also found here. A band near 1470 cm^{-1} is typical for the scissoring vibration of the $-\text{CH}_2-$ group, while asymmetric and symmetric "umbrella" bending of the $-\text{CH}_3$ groups appear near 1450 cm^{-1} and 1380 cm^{-1} , respectively.[7][9]
- Fingerprint Region ($< 1500\text{ cm}^{-1}$): This region is often complex due to the coupling of many vibrational modes, but it contains highly diagnostic information.
 - Ester C-O Stretches: Aromatic esters are characterized by two very strong C-O stretching bands. The first, appearing around 1280 cm^{-1} , is due to the asymmetric C-C-O stretch.[5] The second strong band, typically near 1110 cm^{-1} , corresponds to the symmetric O-C-C stretch.[5] The intensity and position of these bands are a hallmark of the ester functional group.

- C-F Stretch: The C-F stretching vibration for an aryl fluoride gives rise to a strong, sharp absorption typically in the $1250\text{-}1150\text{ cm}^{-1}$ range. This peak may overlap with the strong C-O ester stretch, but its presence is crucial for confirming the fluorine substitution.
- Aromatic C-H Out-of-Plane (OOP) Bending: The strong absorptions between 900 cm^{-1} and 675 cm^{-1} are caused by the out-of-plane bending of the aromatic C-H bonds. The specific pattern in this region is highly diagnostic of the ring's substitution pattern.[2][15][16] For a 1,2,4-trisubstituted ring, a strong band is expected in the $860\text{-}800\text{ cm}^{-1}$ range.



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Caption: Correlation between molecular structure and key IR absorption bands.

Conclusion

The infrared spectrum of **Ethyl 2-fluoro-5-methylbenzoate** is a powerful analytical tool for its positive identification and structural verification. The key diagnostic features are the strong, conjugation-shifted carbonyl (C=O) absorption around 1725 cm^{-1} , the two intense C-O ester stretches in the fingerprint region, and the characteristic patterns of aromatic and aliphatic C-H vibrations. The presence of a strong C-F stretch further confirms the halogen substitution. By employing a systematic approach to both data acquisition and interpretation, researchers can confidently use FTIR spectroscopy to verify the molecular integrity of this and similar compounds, ensuring reliability in synthetic chemistry and drug development pipelines.

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